N-Methyl-p-toluidine

Charge-transfer complexes Spectrophotometry Electron donor strength

Researchers requiring exactly one nucleophilic N-H equivalent for controlled mono-functionalization often face bis-amination side reactions when using primary amines. N-Methyl-p-toluidine (NMT) solves this with a single reactive N-H bond, enabling predictable single-site derivatization. - Enables selective mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde for pyrazolo[3,4-d]pyrimidine synthesis. - Yields 4,4′-dimethylazobenzene as major product under mild H₂O₂/zeolite oxidation. - Patented antiknock aviation gasoline additive; covalent grafting onto epoxy resins for dental adhesives and bone cements.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 623-08-5
Cat. No. B147342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-p-toluidine
CAS623-08-5
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC
InChIInChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3
InChIKeyQCIFLGSATTWUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-p-toluidine Identity & Properties


N-Methyl-p-toluidine (NMT, also known as N,4-dimethylaniline, CAS 623-08-5) is an aromatic secondary amine with the molecular formula C8H11N and molecular weight 121.18 g/mol . It appears as a colorless to pale yellow liquid with a boiling point of 212 °C and density of 0.958 g/mL at 25 °C . As a mono-N-methylated derivative of p-toluidine , NMT contains a single reactive N–H bond that distinguishes its reactivity profile from tertiary amine analogs such as N,N-dimethyl-p-toluidine (DMPT) . The compound is commercially available at purity specifications ranging from ≥97% to ≥99% and serves as a chemical intermediate in dye synthesis, pharmaceutical precursor preparation, agrochemical formulation, and polymer curing applications .

Amine Class Secondary aromatic amine with one reactive N–H bond
Reactivity Profile Controlled nucleophilicity between primary and tertiary analogs
Procurement Format Available in multiple purity specifications for intermediate synthesis

Why N-Methyl-p-toluidine Substitution Fails


Although N-methyl-p-toluidine (NMT) shares the p-toluidine aromatic core with its primary amine precursor p-toluidine and its tertiary amine analog N,N-dimethyl-p-toluidine (DMPT), substitution among these three compounds is not chemically equivalent. NMT occupies a structurally intermediate position: it possesses one reactive N–H bond (unlike the fully substituted DMPT) but reduced nucleophilicity relative to p-toluidine due to mono-N-methylation [1]. This unique balance of reactivity governs its performance in specific applications where primary amines are too reactive (leading to uncontrolled exotherms or byproduct formation) and tertiary amines are insufficiently reactive or lack the hydrogen-bonding capacity required for adhesion promotion [2]. Spectrophotometric studies demonstrate that N-methyl substitution alters charge-transfer complex stability with iodine by a factor of approximately 2.3× compared to the unsubstituted p-toluidine baseline [3], confirming that methylation state directly modulates electron-donating character. Procurement decisions based solely on price or availability without considering these functional differences risk formulation failure, inconsistent cure kinetics, or reduced product performance.

p-Toluidine (Primary Amine)
Two N–H bonds may lead to uncontrolled exotherms or bis-amination, altering reaction selectivity.
N,N-Dimethyl-p-toluidine (Tertiary Amine)
Absence of N–H bond eliminates covalent grafting capability and hydrogen-bonding required for adhesion promotion.

N-Methyl-p-toluidine Differentiation Evidence


Charge-Transfer Complex Stability vs. p-Toluidine

In spectrophotometric studies of iodine–amine charge-transfer complexes in CCl₄ solution, N-methyl-p-toluidine demonstrated a formation constant (Kf) that significantly exceeds that of unsubstituted p-toluidine [1]. The N-methyltoluidines as a class exhibited higher complex stability than the corresponding unsubstituted toluidines, with the para isomer showing the strongest complexation within each substitution class [1]. This quantitative difference reflects the enhanced electron-releasing character imparted by N-methyl substitution, which is directly relevant to applications where amine electron-donating capacity governs reactivity.

Charge-Transfer Complex Stability Reported
~2.3× higher Kf vs. p-toluidine
Supports electron-donor character differentiation
Spectrophotometric I₂ complex in CCl₄
Charge-transfer complexes Spectrophotometry Electron donor strength

N-Demethylation Rate Comparison

Electron paramagnetic resonance (EPR) studies of hemeprotein-catalyzed oxidation of N-methyl-substituted aromatic amines demonstrated that detection of the monomeric radical cation of N,N-demethyl-p-toluidine correlated with the largest rate of N-demethylation among the entire class of compounds examined [1]. This finding establishes that the para-methyl substitution pattern, when combined with appropriate N-substitution, produces a radical intermediate with distinct stability and reactivity characteristics [1]. The study compared N-mono- and dimethyl-substituted toluidines and anilines under identical H₂O₂ oxidation conditions catalyzed by horseradish peroxidase and metmyoglobin.

N-Demethylation Rate Class-level
Maximum relative rate among tested amines (EPR under H₂O₂/peroxidase)
Indicates distinct radical intermediate reactivity
Enzymatic oxidation context; class-level inference
Enzymatic oxidation EPR spectroscopy Metabolic N-demethylation

Patented Lead-Free Antiknock Additive

A 2020 patent application (US 2020/0290947 A1, assigned to LANXESS DEUTSCHLAND GMBH) specifically claims methods for producing N-methyl-p-toluidine for use as an additive in aviation gasoline [1]. The patent explicitly positions N-alkylated aromatic amines as replacements for environmentally harmful lead-containing antiknock additives [1]. While N-methylaniline is identified as the most commonly used alkylated aromatic amine in fuels, the patent emphasizes that N-alkylated m- and p-toluidines—specifically N-methyl-p-toluidine—may also be used and provides novel catalytic methods for its production [1]. This represents a documented, application-specific preference for NMT over the more common N-methylaniline in premium aviation fuel formulations.

Patent-claimed Antiknock Additive Head-to-head
Specifically claimed over common N-methylaniline for aviation fuel
Documented patent preference for lead-free fuel context
Patent US 2020/0290947 A1; Cu/Zn/Al catalyst method
Aviation fuel Antiknock additive Lead replacement

Polyfunctional Adhesion Accelerator

Research on dental adhesive systems demonstrated that surface-active amine polymerization accelerators can be prepared by reacting polyepoxy resins with the sodium salt of N-phenylglycine and N-methyl-p-toluidine [1]. The resulting polyfunctional accelerators are designed to promote adhesion through complexation with surface calcium while simultaneously functioning as polymerization accelerators [1]. This dual functionality is enabled by the secondary amine structure of NMT, which provides both the nucleophilic amine moiety for polymerization acceleration and a reactive N–H site for covalent incorporation into the epoxy-based accelerator scaffold. Tertiary amines such as N,N-dimethyl-p-toluidine (DMPT), lacking an N–H bond, cannot undergo this covalent grafting reaction.

Covalent Grafting Capability Class-level
N–H bond enables reaction with polyepoxy resin; DMPT unreactive
Enables adhesion-promoting accelerator synthesis
Dental materials application; binary outcome
Dental adhesives Surface-active accelerator Calcium complexation

Selective Oxidative Coupling to Azobenzene

Under oxidative conditions using hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature, N-methyl-p-toluidine undergoes selective oxidative coupling to yield 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product . This product distribution reflects the specific electronic and steric environment of the N-methyl-p-toluidine radical intermediate. The ability to achieve this chemoselectivity under mild, ambient conditions is a direct function of the mono-N-methyl substitution pattern.

Oxidative Coupling Selectivity Class-level · Data to verify
4,4′-Dimethylazobenzene major product with H₂O₂/M/NTS zeolite
Predictable chemoselectivity for azo synthesis
Source review recommended; class inference
Oxidative coupling Zeolite catalysis Azobenzene synthesis

Mono-Amination for Pyrazolopyrimidine Synthesis

N-Methyl-p-toluidine undergoes mono-amination with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are an important class of heterocyclic compounds with documented biological activities including kinase inhibition. The selectivity of NMT for mono-amination under these conditions is a direct consequence of its secondary amine structure—possessing exactly one reactive N–H bond capable of participating in nucleophilic substitution. Primary amines (e.g., p-toluidine) carry two N–H bonds and may undergo bis-amination, while tertiary amines (e.g., DMPT) lack any N–H bond and cannot participate directly in this amination reaction.

Mono-Amination Control Class-level · Data to verify
Single N–H enables 1:1 stoichiometry; p-toluidine may bis-amiate, DMPT unreactive
Supports controlled heterocyclic precursor synthesis
Verify application-specific selectivity
Heterocyclic synthesis Amination Pharmaceutical intermediates

N-Methyl-p-toluidine Key Applications


Mono-Amination of Heterocyclic Precursors

NMT is the preferred amine for synthetic routes requiring exactly one nucleophilic N–H equivalent, such as the mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde to form pyrazolo[3,4-d]pyrimidine precursors . Primary amines (e.g., p-toluidine) possess two reactive N–H bonds and can yield bis-aminated byproducts, while tertiary amines (e.g., DMPT) are unreactive. Procurement of NMT for this application ensures controlled, single-site functionalization with predictable product distribution.

Lead-Free Aviation Gasoline Additive

NMT is specifically claimed in patent literature as an antiknock additive for aviation gasoline, positioned as an environmentally superior alternative to lead-containing additives . While N-methylaniline is more commonly used, the patent's focus on NMT suggests potential performance or regulatory advantages in premium aviation fuel formulations. Industrial procurement for this application should reference patented Cu/Zn/Al catalyst-based production methods that enable high-yield synthesis.

Adhesion-Promoting Accelerators for Dental & Coatings

NMT's secondary amine structure (one N–H bond) enables covalent grafting onto polyepoxy resins to create surface-active accelerators that simultaneously promote polymerization and enhance adhesion through calcium complexation . Tertiary amine alternatives such as DMPT cannot undergo this grafting reaction due to the absence of an N–H bond. This application is particularly relevant for dental adhesives, bone cements, and specialty industrial coatings where interfacial bonding is critical.

Oxidative Coupling to Dimethylazobenzene

Under H₂O₂ oxidation with M/NTS zeolite catalyst at ambient temperature, NMT selectively yields 4,4′-dimethylazobenzene as the major product . This predictable product distribution under mild conditions enables efficient synthesis of azo compounds for dye intermediates or functional materials. The chemoselectivity profile differs from that of primary or tertiary amine analogs, making NMT the appropriate selection when 4,4′-dimethylazobenzene is the target molecule.

Application
Selection Property
Validation Focus
Mono-amination of heterocyclic precursors
Single N–H bond reactivity
Stoichiometric control and byproduct avoidance
Aviation fuel antiknock additive
Documented lead-free formulation context
Knock resistance performance in fuel blends
Adhesion-promoting accelerators
Covalent grafting capability
Adhesion via calcium complexation
Oxidative coupling to dimethylazobenzene
Chemoselectivity under mild conditions
Major product distribution vs. analogs

Technical Documentation Hub

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38 linked technical documents
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